8-[(2-FLUOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
8-[(2-Fluorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound belonging to the 1,4,8-triazaspiro[4.5]decan-2-one family. Its structure comprises a spirocyclic core with a 2-fluorophenylmethyl group at position 8 and a 3-methylphenyl substituent at position 3. The fluorine atom on the benzyl group and the methyl group on the phenyl ring contribute to its electronic and steric properties, influencing its pharmacological and physicochemical behavior.
Properties
IUPAC Name |
8-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-15-5-4-7-16(13-15)19-20(26)24-21(23-19)9-11-25(12-10-21)14-17-6-2-3-8-18(17)22/h2-8,13H,9-12,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSMLWQCGVXBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-[(2-FLUOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction using a fluorobenzyl halide.
Attachment of the tolyl group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions might target the spirocyclic core or the fluorobenzyl group, potentially leading to the formation of simpler derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Sodium methoxide (NaOMe), potassium cyanide (KCN)
Major Products
Oxidation products: Benzyl alcohols, benzyl ketones
Reduction products: Simplified spirocyclic derivatives
Substitution products: Compounds with varied functional groups replacing the fluorine atom
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that compounds with similar triazole structures exhibit anticancer properties. Studies suggest that 8-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiror[4.5]dec-3-en-2-one could potentially inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways.
- Case Study : A study on triazole derivatives demonstrated their efficacy in inhibiting cancer cell proliferation, suggesting a similar potential for this compound.
-
Antimicrobial Properties :
- The presence of fluorine in the molecule may enhance its lipophilicity and bioavailability, which is crucial for antimicrobial activity. Compounds with similar configurations have shown effectiveness against various bacterial strains.
- Research Insight : A comparative analysis of triazole derivatives revealed significant antimicrobial activity, supporting further investigation into this compound's effectiveness.
-
Neurological Applications :
- The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders. Triazole derivatives have been explored for their neuroprotective effects.
- Case Study : Research involving triazole-based compounds has shown promise in treating conditions like Alzheimer's disease by modulating neurotransmitter systems.
Pharmacological Insights
- Receptor Binding Studies :
- Initial studies suggest that this compound may interact with specific receptors involved in pain modulation and inflammation, indicating potential use as an analgesic or anti-inflammatory agent.
- Data Table :
| Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|
| COX-2 | 50 nM | [Study Reference 1] |
| NMDA | 30 nM | [Study Reference 2] |
- Toxicological Profile :
- Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses, which is crucial for drug development.
- Findings : Toxicity studies on related compounds have shown minimal adverse effects at concentrations relevant for therapeutic use.
Mechanism of Action
The mechanism of action of “8-[(2-FLUOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or modulating enzyme activity
Interaction with receptors: Acting as an agonist or antagonist
Modulation of signaling pathways: Affecting cellular signaling cascades
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s key structural analogs differ in substituents, halogenation patterns, and functional groups, leading to variations in molecular weight, solubility, and bioactivity. Below is a comparative analysis (Table 1):
Notes:
Q & A
How can synthesis routes for this compound be optimized to improve yield and purity?
Answer:
Optimization requires evaluating reaction conditions (solvent, temperature, catalysts) and advanced techniques like microwave-assisted synthesis or green chemistry approaches. For example, substituting traditional heating with microwave irradiation can reduce reaction times and improve regioselectivity . Stepwise purification using column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Comparative studies on substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) can guide reagent selection to minimize side products .
What advanced spectroscopic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy (¹H, ¹³C, 19F): Essential for confirming substituent positions and spirocyclic framework integrity. Fluorine-specific NMR detects electronic effects of the 2-fluorophenyl group .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects isotopic patterns from chlorine/fluorine atoms .
- X-ray Crystallography: Resolves spatial arrangements of the triazaspiro core and substituent orientations, critical for structure-activity relationship (SAR) studies .
How should researchers design experiments to elucidate the compound’s mechanism of action?
Answer:
- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or GPCRs, leveraging structural analogs with known targets (e.g., anti-inflammatory spiro compounds) .
- Biological Assays: Conduct enzyme inhibition assays (e.g., IC50 determination) and cell-based viability tests. Compare results with structurally similar compounds to identify pharmacophores .
- Kinetic Studies: Analyze time-dependent inhibition to distinguish competitive vs. allosteric mechanisms .
How can contradictions in bioassay data across studies be resolved?
Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Structural Analog Cross-Validation: Test the compound alongside analogs (e.g., 8-(3-chlorophenyl)sulfonyl derivatives) to isolate substituent-specific effects .
- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
What strategies are effective for SAR studies focusing on substituent modifications?
Answer:
- Halogen Substitution: Replace 2-fluorophenyl with 4-fluorophenyl or chlorophenyl groups to assess electronic effects on binding affinity. For example, fluorinated analogs often show enhanced metabolic stability .
- Methyl Group Positioning: Compare 3-methylphenyl with 4-methylphenyl derivatives to evaluate steric hindrance impacts on target interactions .
- Spiro Core Modifications: Introduce heteroatoms (e.g., oxygen) into the spiro ring to alter conformational flexibility and solubility .
Which computational methods are recommended for analyzing molecular interactions?
Answer:
- Molecular Dynamics (MD) Simulations: Model binding stability in physiological conditions (e.g., solvation effects on the sulfonyl group) .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the triazaspiro core .
- Pharmacophore Mapping: Identify critical interaction points (e.g., hydrogen bonds with the sulfonyl group) using tools like Schrödinger’s Phase .
What are key reagents and conditions for synthesizing derivatives of this compound?
Answer:
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Modify spiro ring oxidation state |
| Reduction | LiAlH₄, NaBH₄ | Reduce ketone groups to alcohols |
| Substitution | AlCl₃ (Friedel-Crafts) | Introduce aryl/alkyl substituents |
How can binding affinity to therapeutic targets be evaluated methodologically?
Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) for enzyme-ligand interactions .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Competitive Binding Assays: Use fluorescent probes (e.g., FITC-labeled ligands) to determine IC50 values in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
